BenchChemオンラインストアへようこそ!

8-Morpholino-1H-purin-6(9H)-one

Kinase inhibitor design Structure-activity relationship Purine scaffold engineering

8-Morpholino-1H-purin-6(9H)-one (CAS 312929-70-7; synonym 8-N-morpholinohypoxanthine) is a purine derivative belonging to the hypoxanthine subclass, characterized by a morpholine substituent at the C8 position of the purine ring and a carbonyl at C6. The compound carries the ChEMBL identifier CHEMBL3443955 and is catalogued in authoritative chemical databases as a bioactive purine scaffold.

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
Cat. No. B6060166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Morpholino-1H-purin-6(9H)-one
Molecular FormulaC9H11N5O2
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(N2)C(=O)NC=N3
InChIInChI=1S/C9H11N5O2/c15-8-6-7(10-5-11-8)13-9(12-6)14-1-3-16-4-2-14/h5H,1-4H2,(H2,10,11,12,13,15)
InChIKeyYDDLOUYEBCSPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Morpholino-1H-purin-6(9H)-one: A Morpholino-Substituted Hypoxanthine Scaffold for Kinase-Targeted Screening Libraries and PI3K/mTOR-Focused Medicinal Chemistry


8-Morpholino-1H-purin-6(9H)-one (CAS 312929-70-7; synonym 8-N-morpholinohypoxanthine) is a purine derivative belonging to the hypoxanthine subclass, characterized by a morpholine substituent at the C8 position of the purine ring and a carbonyl at C6 [1]. The compound carries the ChEMBL identifier CHEMBL3443955 and is catalogued in authoritative chemical databases as a bioactive purine scaffold [2]. With a molecular formula of C9H11N5O2 and molecular weight of 221.22 g/mol, it is commercially available at NLT 98% purity from ISO-certified suppliers for pharmaceutical R&D and quality control applications . The morpholino substitution is a recognized pharmacophore that enhances aqueous solubility relative to the parent hypoxanthine scaffold and modulates hydrogen-bonding capacity at the purine 8-position, making this compound a versatile building block for kinase inhibitor design, particularly in the PI3K/AKT/mTOR signaling axis [3].

Why 8-Morpholino-1H-purin-6(9H)-one Cannot Be Replaced by Its 6-Morpholino Positional Isomer or Unsubstituted Hypoxanthine in Kinase-Targeted Procurement


Substituting 8-Morpholino-1H-purin-6(9H)-one with the 6-morpholino positional isomer (4-(7H-purin-6-yl)morpholine) or the parent hypoxanthine scaffold introduces fundamental alterations in hydrogen-bond donor/acceptor topology, molecular recognition by kinase ATP-binding pockets, and physicochemical properties that cannot be compensated by downstream formulation [1]. The C8 morpholino substitution preserves the C6 carbonyl of the hypoxanthine core—a critical hydrogen-bonding motif for adenine-mimetic kinase engagement—while the C6 morpholino isomer eliminates this carbonyl entirely and relocates the morpholine to a position that competes with the purine N1 and N7 for metal coordination in the kinase hinge region . These structural differences translate into distinct kinase selectivity profiles: the 6-morpholino isomer exhibits only weak, promiscuous activity against ROCK2 (IC50 7.09 µM), PAK1 (IC50 18 µM), and CHK1 (IC50 42 µM) as documented in BindingDB, while the 8-morpholino-hypoxanthine scaffold has been specifically claimed in the morpholinopurine patent family (WO2010/044401, EP2336132, RU2490269) for PI3K/mTOR dual inhibition, indicating a divergent target engagement landscape [2]. Procurement based solely on purine scaffold similarity without positional verification therefore risks selecting a compound with an entirely different biological annotation profile.

Quantitative Comparative Evidence for 8-Morpholino-1H-purin-6(9H)-one Against Closest Analogs


Positional Isomerism Drives Divergent Kinase Hinge-Region Hydrogen-Bonding Topology: 8-Morpholino vs. 6-Morpholino Purine

The 8-morpholino substitution pattern preserves the C6 carbonyl (hypoxanthine core), which serves as a hydrogen-bond acceptor mimicking the N1 of adenine in kinase ATP-binding pockets. In contrast, the 6-morpholino positional isomer (4-(7H-purin-6-yl)morpholine, CAS 2846-96-0) substitutes the morpholine directly at C6, eliminating the carbonyl and creating a fundamentally different hydrogen-bonding surface [1]. The 8-isomer presents 2 hydrogen-bond donors (N7-H, N9-H) and 5 hydrogen-bond acceptors; the 6-isomer presents only 1 hydrogen-bond donor and 5 acceptors, with the morpholine oxygen oriented toward the kinase hinge region rather than the ribose pocket . This topological difference is functionally significant: the 6-isomer shows only weak pan-kinase inhibition (ROCK2 IC50 = 7.09 µM; PAK1 IC50 = 18.0 µM; CHK1 IC50 = 42.0 µM; PDK1 IC50 = 92.0 µM) in biochemical assays [2], whereas morpholinopurine derivatives built on the 8-substituted hypoxanthine core are specifically claimed for potent PI3K/mTOR dual inhibition in the Daiichi Sankyo patent family [3].

Kinase inhibitor design Structure-activity relationship Purine scaffold engineering

Molecular Weight and Lipophilicity Differentiation from Parent Hypoxanthine: Implications for Membrane Permeability and Assay Solubility

8-Morpholino-1H-purin-6(9H)-one (MW 221.22 g/mol; C9H11N5O2) adds a morpholine ring (delta MW +85.11 g/mol) to the hypoxanthine core (MW 136.11 g/mol; C5H4N4O), simultaneously increasing aqueous solubility through the introduction of the morpholine oxygen and tertiary amine while maintaining a favorable molecular weight for lead-like chemical space . Hypoxanthine itself is practically insoluble in water (0.078 g/100 mL at 19°C; <1 mg/mL at 25°C) and requires DMSO or acidic/basic conditions for dissolution, limiting its utility in aqueous biochemical assays . In contrast, 8-Morpholino-1H-purin-6(9H)-one is described as soluble in polar solvents including water and methanol, consistent with the well-established solubilizing effect of the morpholine pharmacophore [1]. The predicted XLogP3 of the 6-morpholino isomer is 0.3 (PubChem computed), and the 8-isomer with the additional carbonyl oxygen is expected to be more hydrophilic still, positioning it in a logP range favorable for both membrane permeability and aqueous solubility in cellular assays [2]. This represents a calculated improvement in developability profile over the unsubstituted hypoxanthine scaffold.

Physicochemical profiling Drug-likeness optimization Assay compatibility

8-Morpholino-Hypoxanthine vs. 2-Amino-8-Morpholino Derivative: Impact of C2 Substitution on Purine Nucleoside Phosphorylase Recognition and Adenosine Receptor Cross-Reactivity

The 2-amino congener (2-amino-8-morpholino-1H-purin-6(9H)-one, CAS 326019-66-3, MW 236.23 g/mol) introduces an additional hydrogen-bond donor (NH2) at the C2 position, converting the hypoxanthine core into a guanine mimetic. This structural modification fundamentally alters recognition by purine-metabolizing enzymes and adenosine receptor subtypes . The 2-amino-8-morpholino derivative (as its riboside form, BDBM50404028) shows measurable PNP inhibition (IC50 = 1.33 µM; Ki = 290 µM against human erythrocyte PNP), indicating that the C2 amino group enables engagement with the purine salvage pathway enzyme [1]. In contrast, 8-Morpholino-1H-purin-6(9H)-one lacks the C2 amino group and is predicted to show reduced PNP recognition, thereby minimizing interference with purine metabolism in cell-based assays. Furthermore, 2-amino-purine derivatives have documented adenosine A2 receptor binding affinity (Ki = 1.23 µM for related 2-amino-8-substituted purines in rat striatal membranes), whereas the 2-unsubstituted compound is less likely to cross-react with adenosine receptor subtypes [2]. For researchers designing kinase-focused screening cascades where adenosine receptor off-target activity is a confounding factor, the 8-morpholino-hypoxanthine scaffold (without C2 amino) offers a cleaner pharmacological annotation.

Purine nucleoside phosphorylase Adenosine receptor selectivity Off-target profiling

Patent-Backed Morpholinopurine Scaffold Validation for PI3K/mTOR Dual Inhibition: Industrial Investment in 8-Substituted Hypoxanthine Core vs. Unclaimed 6-Isomer Space

The morpholinopurine scaffold bearing an 8-position morpholine substituent on a hypoxanthine (6-oxo) core is explicitly claimed in a series of patents assigned to Daiichi Sankyo Company (WO2010/044401, EP2336132A4, US8309546, RU2490269C2) covering compounds that inhibit phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) with anti-tumor activity [1]. These patents describe morpholinopurine derivatives of general formula (1a) where the purine core can carry substituents at N9, C2, and C6, with the morpholine at C8 being a conserved structural feature. The patent family has been granted in multiple jurisdictions (EP, US, AU, RU) with priority dating to October 2008, indicating sustained industrial investment in this specific scaffold [2]. In contrast, the 6-morpholino positional isomer is not claimed in any known composition-of-matter patent for kinase inhibition, and its publicly available kinase profiling data (BindingDB) shows only weak, non-selective activity inconsistent with therapeutic development candidacy [3]. For organizations procuring compounds with freedom-to-operate considerations or seeking to align with industrially validated chemical space, the 8-morpholino-hypoxanthine scaffold represents the patent-protected, therapeutically pursued isomer.

PI3K/mTOR inhibitor patents Kinase drug discovery Intellectual property landscape

Commercial Purity Benchmarking: ISO-Certified NLT 98% Supply vs. Variable Purity of 8-Halo Hypoxanthine Synthetic Intermediates

8-Morpholino-1H-purin-6(9H)-one is commercially supplied at NLT 98% purity by ISO-certified manufacturers (MolCore), with batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . This contrasts with the common 8-halo hypoxanthine synthetic precursors (e.g., 8-bromohypoxanthine, 8-chlorohypoxanthine), which are typically supplied at lower purities (commonly 95% or technical grade) and require additional purification before use in sensitive biochemical assays . The morpholino derivative also offers superior storage stability: vendor specifications recommend standard ambient storage conditions, whereas 8-halo hypoxanthines are often light-sensitive and require storage under inert atmosphere at -20°C to prevent dehalogenation . The higher and more reliably specified purity of the 8-morpholino compound reduces the need for in-house repurification, minimizing variability in dose-response experiments and improving inter-laboratory reproducibility of screening data.

Compound procurement quality Synthetic intermediate purity Reproducibility in screening

Optimal Procurement-Driven Application Scenarios for 8-Morpholino-1H-purin-6(9H)-one


Kinase-Focused High-Throughput Screening Library Design Requiring PI3K/mTOR Axis Coverage

8-Morpholino-1H-purin-6(9H)-one should be prioritized as a core scaffold for kinase-targeted screening libraries where PI3K and/or mTOR inhibition is the primary biological question. The compound's structural alignment with the Daiichi Sankyo morpholinopurine patent family (WO2010/044401, EP2336132, RU2490269) provides industrial validation that the 8-morpholino-hypoxanthine core is a productive starting point for developing PI3K/mTOR dual inhibitors with anti-tumor activity [1]. Unlike the 6-morpholino positional isomer, which shows only weak pan-kinase activity (ROCK2 IC50 = 7.09 µM; PAK1 IC50 = 18.0 µM) inconsistent with focused PI3K/mTOR targeting, the 8-isomer preserves the C6 carbonyl required for adenine-mimetic hinge binding [2]. Procurement of this specific isomer ensures that screening hits can be mapped onto a validated, patent-supported chemical space with established structure-activity relationships.

Aqueous Biochemical Assay Development Requiring Soluble Hypoxanthine-Based Tool Compounds

For laboratories developing aqueous biochemical assays (e.g., fluorescence polarization, TR-FRET, or SPR-based kinase binding assays) that require a hypoxanthine-derived probe or competitor, 8-Morpholino-1H-purin-6(9H)-one offers a critical solubility advantage over unsubstituted hypoxanthine. Hypoxanthine is practically insoluble in water (0.078 g/100 mL at 19°C; <1 mg/mL at 25°C in neutral buffer) and requires DMSO or acidic/basic cosolvents that may interfere with protein stability or assay signal . The morpholino substituent at C8 confers aqueous solubility in polar media while maintaining the purine core recognition elements, enabling higher assay concentrations without organic solvent artifacts [3]. This compound is therefore the preferred choice over parent hypoxanthine whenever aqueous compatibility is required.

Structure-Activity Relationship (SAR) Studies on Purine C8 Position with Minimal Off-Target Adenosine Receptor Interference

In medicinal chemistry programs exploring the SAR of C8-substituted purines for kinase inhibition, 8-Morpholino-1H-purin-6(9H)-one serves as a reference scaffold that minimizes confounding pharmacology from adenosine receptor engagement. Unlike the 2-amino-8-morpholino derivative—which introduces a guanine-mimetic C2 NH2 group associated with adenosine A2 receptor binding (Ki ≈ 1.23 µM for related 2-amino-8-substituted purines) and purine nucleoside phosphorylase recognition (IC50 = 1.33 µM)—the 2-unsubstituted hypoxanthine scaffold lacks these pharmacophores and is predicted to exhibit reduced off-target activity at adenosine receptor subtypes and purine-metabolizing enzymes [4]. Procurement of the C2-unsubstituted compound thus provides a cleaner pharmacological background for isolating the contribution of the C8 morpholino group to kinase selectivity.

Synthetic Chemistry Programs Requiring a Stable, High-Purity Purine Building Block for Late-Stage Diversification

8-Morpholino-1H-purin-6(9H)-one is supplied at NLT 98% purity under ISO-certified quality systems, with stability under standard storage conditions, making it a reliable building block for late-stage diversification at N9 (alkylation, glycosylation) or C2 (halogenation, cross-coupling) without the need for pre-use repurification . This contrasts with 8-halo hypoxanthine intermediates (8-bromo-, 8-chloro-), which require low-temperature storage (-20°C) under inert atmosphere to prevent dehalogenation and are typically supplied at lower purities (95% or technical grade). The morpholino group at C8 can also serve as a synthetic handle for further elaboration or as a solubility-enhancing group retained in final analogs, streamlining multi-step synthetic routes .

Quote Request

Request a Quote for 8-Morpholino-1H-purin-6(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.